molecular formula C16H15ClN4O3S2 B11416150 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11416150
M. Wt: 410.9 g/mol
InChI Key: NPQDHLVVCSEUMK-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzothiazole moiety, a pyrimidine ring, and a sulfonyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C16H15ClN4O3S2

Molecular Weight

410.9 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H15ClN4O3S2/c1-3-6-26(23,24)16-18-8-10(17)13(20-16)14(22)21-15-19-11-5-4-9(2)7-12(11)25-15/h4-5,7-8H,3,6H2,1-2H3,(H,19,21,22)

InChI Key

NPQDHLVVCSEUMK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiazole and pyrimidine rings, followed by the introduction of the sulfonyl and carboxamide groups. The general synthetic route can be summarized as follows:

    Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed by the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Formation of Carboxamide Group: The carboxamide group is formed by the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(METHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(ETHYLTHIO)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PHENYLTHIO)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of the sulfonyl group and the combination of benzothiazole and pyrimidine rings. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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